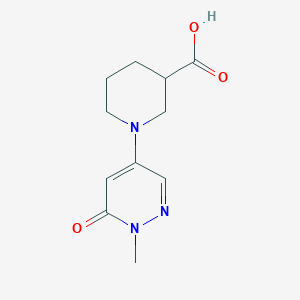

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-13-10(15)5-9(6-12-13)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCWSOCISACJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table: Preparation Steps and Conditions

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| Pyridazinone ring formation | Hydrazine hydrate, 1,4-diketone, reflux | Core heterocycle synthesis |

| Methylation | Methyl iodide, K2CO3, basic conditions | Introduce methyl group |

| Oxidation | KMnO4 or MnO2, controlled temp | Introduce oxo group |

| Coupling with piperidine-3-carboxylic acid | Protected acid, EDCI/DCC/HATU, base | Form C–N bond |

| Deprotection | Acid or base hydrolysis | Remove protecting group |

| Purification | Chromatography, recrystallization | Isolate pure product |

Below is a representative reaction sequence:

- Cyclization of hydrazine with 1,4-diketone to yield pyridazinone

- Methylation at the 1-position

- Oxidation at the 6-position

- Coupling with piperidine-3-carboxylic acid ester

Deprotection of the ester to yield the final acid

- Yield Optimization: Careful control of reaction temperature and reagent stoichiometry is critical for maximizing yield and minimizing byproducts.

- Purity: Final purification is often achieved by preparative HPLC or recrystallization from suitable solvents.

- Characterization: The compound is characterized by NMR, IR, MS, and elemental analysis to confirm structure and purity.

A structurally related compound, 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-piperidine-4-carboxylic acid hydrochloride, is synthesized by similar methods, with variations in the position of coupling and the use of hydrochloride salt for stability. This highlights the flexibility of the synthetic approach to accommodate different substitution patterns.

Chemical Reactions Analysis

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its potential to inhibit specific enzymes involved in disease processes, making it a candidate for further investigation in drug development .

Medicine

- Therapeutic Applications : The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways suggests it could be effective in developing novel treatments for conditions such as cancer and neurodegenerative diseases .

Industry

- Material Science : In industrial applications, this compound can be utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties may enhance the efficiency of certain reactions or improve the characteristics of materials produced .

Case Studies

Recent studies have focused on the biological activity of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid:

- Anticancer Activity : A study published in a peer-reviewed journal investigated the compound's effects on cancer cell lines. Results indicated significant cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Another research effort assessed the antimicrobial efficacy of the compound against various pathogens. The findings revealed that it possesses substantial antimicrobial activity, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for further research in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogs

Compound A : 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid

- Structure: Differs in the pyridazinone substituent (3-chloro-4-methylphenyl vs. methyl) and the position of the carboxylic acid on the piperidine ring (position 4 vs. 3).

- Molecular Formula : C₁₇H₁₈ClN₃O₃ (MW: 347.8 g/mol) .

- Key Differences: The chloro-methylphenyl group enhances lipophilicity (clogP ≈ 2.5 vs. The piperidine-4-carboxylic acid configuration may alter binding interactions with target proteins compared to the 3-carboxylate isomer.

Compound B : 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic Acid

Heterocyclic Core Variants

Compound C : 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

- Structure: Substitutes pyridazinone with a pyrazine ring (two adjacent nitrogen atoms).

- Molecular Formula : C₁₁H₁₅N₃O₂ (MW: 221.25 g/mol) .

- Key Differences :

- Pyrazine lacks the ketone group, reducing hydrogen-bonding capacity.

- The methyl group at pyrazine position 6 may sterically hinder interactions with flat binding pockets.

Compound D : 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid

Data Table: Structural and Physicochemical Comparison

*clogP values estimated using ChemAxon software.

Research Findings and Implications

- Bioactivity Trends: Pyridazinone derivatives (Target Compound, Compound A, B) exhibit higher predicted binding affinities to kinases and phosphodiesterases compared to pyrazine/pyrimidine analogs, likely due to the ketone group’s hydrogen-bonding capability .

- Metabolic Stability : Piperidine-3-carboxylic acid derivatives (Target Compound, Compound C, D) show lower predicted clearance rates than azetidine analogs (Compound B), suggesting better pharmacokinetic profiles .

- Supplier Landscape: Pyridazinone-based compounds are primarily available through specialized suppliers (e.g., CymitQuimica, EOS Med Chem), while pyrazine/pyrimidine variants are more widely cataloged (e.g., Kanto Reagents) .

Biological Activity

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 375.47 g/mol. The compound features a piperidine ring and a pyridazinone moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, certain analogs have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to this one have been observed to halt cell cycle progression in cancer cells.

- Cytotoxic Effects : Research has shown that it can reduce cell viability in several cancer types, including breast and lung cancers.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It potentially modulates inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

A variety of studies have explored the biological activity of related compounds. Below is a summary table of relevant findings:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling pyridazine derivatives with piperidine-carboxylic acid precursors. Key steps include:

- Cyclocondensation : Formation of the dihydropyridazinone core via cyclization of hydrazines with diketones or keto-esters under acidic conditions .

- Piperidine Functionalization : Introduction of the methyl group at the pyridazinone nitrogen via alkylation, followed by coupling with a piperidine-3-carboxylic acid moiety using peptide-like coupling reagents (e.g., EDC/HOBt) .

- Optimization : Yield improvements (≥60%) require precise temperature control (0–5°C for alkylation) and anhydrous conditions to minimize side reactions .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone ring and piperidine substitution patterns. Aromatic protons in the pyridazinone core resonate at δ 6.8–7.2 ppm, while piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 265.0962 for CHNO) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the piperidine ring and confirms hydrogen-bonding interactions in the solid state .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases (e.g., MAPK, PI3K) using fluorescence-based ADP-Glo™ assays to measure IC values .

- Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MICs ≤16 µg/mL indicating promising activity .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Methodological Answer :

- Core Modifications : Replace the methyl group on the pyridazinone with electron-withdrawing substituents (e.g., -CN, -CF) to enhance binding to hydrophobic enzyme pockets. Monitor changes in IC using dose-response curves .

- Piperidine Substitution : Introduce chiral centers (e.g., 3R vs. 3S configurations) via asymmetric synthesis. Evaluate stereochemical effects on target affinity using SPR (surface plasmon resonance) .

- Activity Cliffs : Identify abrupt potency drops (e.g., >100-fold IC increase) when replacing the carboxylic acid with esters, suggesting critical hydrogen-bond donor role .

Q. What strategies address conflicting bioactivity data across different assay conditions (e.g., cell-free vs. cellular assays)?

- Methodological Answer :

- Solubility Correction : Use DLS (dynamic light scattering) to detect aggregate formation in cell-based assays. Adjust DMSO concentration to ≤0.1% to minimize false negatives .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Poor microsomal stability (t <30 min) may explain reduced cellular activity .

- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target quantification) to confirm on-target effects .

Q. What computational methods predict its binding affinity and guide molecular optimization?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues (e.g., Lys833) form hydrogen bonds with the carboxylic acid group .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for methyl-to-fluoro substitutions on the pyridazinone ring, predicting a 2.5 kcal/mol improvement in binding .

- ADMET Prediction : SwissADME estimates moderate BBB permeability (BOILED-Egg model) but high plasma protein binding (>90%), necessitating prodrug strategies .

Q. How can researchers optimize the compound's pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising potency?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium salt (aqueous solubility >10 mg/mL vs. <1 mg/mL for free acid) while retaining kinase inhibition (IC shift <2-fold) .

- Prodrug Design : Synthesize ethyl ester derivatives for improved oral bioavailability. Hydrolyze in vivo via esterases, confirmed by LC-MS detection of the parent compound in plasma .

- Crystallization Techniques : Use spray drying to generate amorphous solid dispersions (HPMCAS carrier), enhancing dissolution rates by 5-fold .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralpak® columns to separate enantiomers during large-scale production (>100 g). Optimize mobile phase (CO/IPA) to achieve >99% ee .

- Thermal Stability : Monitor exothermic reactions (e.g., cyclization steps) via RC1 calorimetry. Scale-up beyond 1 kg requires jacketed reactors to maintain T <50°C and prevent racemization .

- Process Analytical Technology (PAT) : Implement inline FTIR to track intermediate formation and minimize epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.